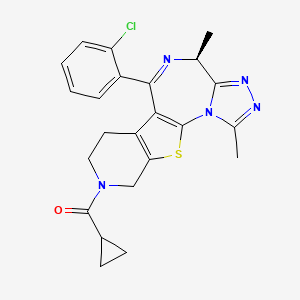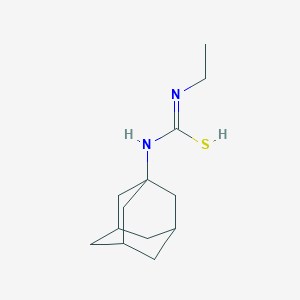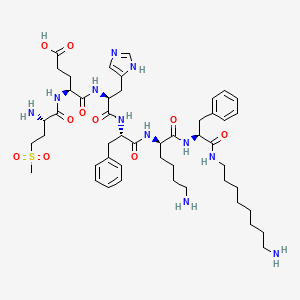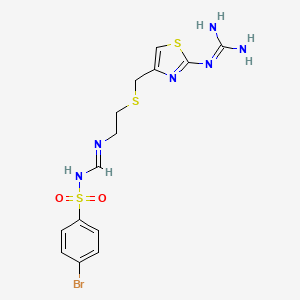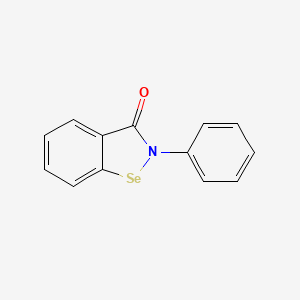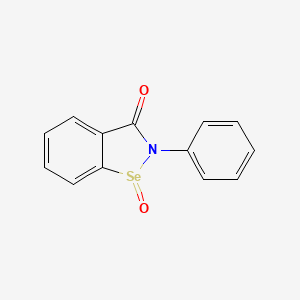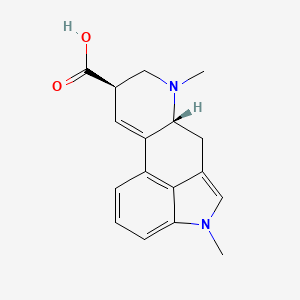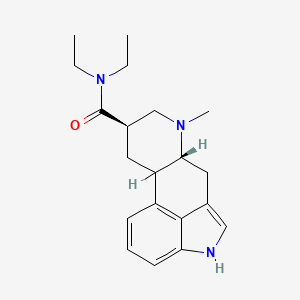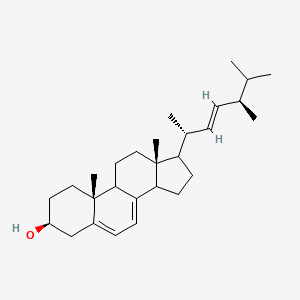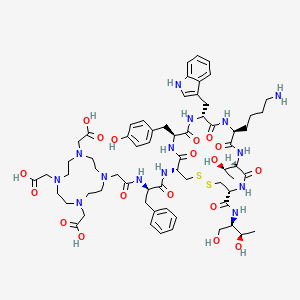
Edotreotida
Descripción general
Descripción
Edotreotide es un péptido sintético que pertenece a la clase de análogos de la somatostatina. Específicamente se conoce como (DOTA0-Phe1-Tyr3)octreotide o DOTATOC. Este compuesto se utiliza en el tratamiento y diagnóstico de ciertos tipos de cáncer, particularmente tumores neuroendocrinos. Cuando se une a varios radionucleidos, edotreotide sirve como un agente crucial en la terapia radionucleídica de receptores peptídicos y la imagenología diagnóstica .
Aplicaciones Científicas De Investigación
Edotreotide tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un compuesto modelo para estudiar la síntesis de péptidos y la química de quelación.
Biología: Investigado por sus interacciones con los receptores de somatostatina y su papel en las vías de señalización celular.
Medicina: Empleado en el diagnóstico y tratamiento de tumores neuroendocrinos a través de la terapia radionucleídica de receptores peptídicos y la imagenología de tomografía por emisión de positrones (PET).
Industria: Utilizado en el desarrollo de radiofármacos y agentes de diagnóstico
Mecanismo De Acción
Edotreotide ejerce sus efectos uniéndose a los receptores de somatostatina, particularmente al receptor de somatostatina tipo 2. Una vez unido, el compuesto puede internalizarse por las células, lo que permite que el radionucleido unido administre terapia de radiación dirigida. Este mecanismo es crucial tanto para la imagenología diagnóstica como para las aplicaciones terapéuticas, ya que permite la localización y el tratamiento precisos de los tumores neuroendocrinos .
Safety and Hazards
Edotreotide is used safely and effectively under certain conditions . It is recommended that patients hydrate before and after administration and void frequently after administration to encourage rapid clearance . Reported adverse reactions include nausea, pruritus, and flushing . Misinterpretation of PET imaging due to uptake is a potential risk .
Direcciones Futuras
The development of therapeutic peptides like Edotreotide has made great progress in the last decade . Novel SSTR antagonists are being developed as next-generation targeting molecules for SSTR2-expressing tumors . Radioisotopes with different radiation properties such as Tb-161 and the α-emitter Ac-225 are being developed which have the potential to improve treatment efficacy across the range of G1 to G3 NETs .
Análisis Bioquímico
Biochemical Properties
Edotreotide is an 8 amino acid peptide bound to the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) . It binds with high affinity to somatostatin receptors, specifically subtype 2 .
Cellular Effects
Edotreotide has been used clinically for imaging neuroendocrine tumors (NETs). It is quite sensitive and effective for clinical management decision making . It is useful for evaluating the presence and extent of disease for staging and restaging and for assisting in treatment decision making for patients with NET .
Molecular Mechanism
Edotreotide binds to somatostatin receptors, with higher affinity for somatostatin receptor type 2, where it emits beta particle radiation for detection by positron emission tomography (PET) .
Temporal Effects in Laboratory Settings
The duration of action of Edotreotide is short as it has short radioactive and biological half lives . Patients should hydrate before and after the administration of this medication to encourage frequent urination and rapid clearance .
Metabolic Pathways
Edotreotide is largely unmetabolized . It is expected that Edotreotide is exclusively eliminated in the urine
Transport and Distribution
Edotreotide is transported and distributed within cells and tissues via its binding to somatostatin receptors
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the cell membrane where the somatostatin receptors are located
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de edotreotide implica la conjugación del péptido octreotide con el quelante ácido 1,4,7,10-tetraazaciclododecano-1,4,7,10-tetraacético (DOTA). El proceso normalmente incluye los siguientes pasos:
Síntesis de péptidos: La cadena peptídica se sintetiza utilizando técnicas de síntesis de péptidos en fase sólida (SPPS).
Conjugación de quelantes: El quelante DOTA se conjuga con el péptido a través de un residuo específico de aminoácido.
Métodos de producción industrial
En entornos industriales, la producción de edotreotide sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra sintetizadores automatizados de péptidos y sistemas de purificación a gran escala para producir el compuesto en cantidades masivas. El producto final luego se somete a rigurosas medidas de control de calidad para garantizar la coherencia y la seguridad .
Análisis De Reacciones Químicas
Tipos de reacciones
Edotreotide experimenta varias reacciones químicas, incluyendo:
Oxidación: Los puentes disulfuro en el péptido pueden oxidarse para formar estructuras estables.
Reducción: Las reacciones de reducción pueden romper los puentes disulfuro, lo que lleva a la formación de grupos tiol libres.
Sustitución: El quelante DOTA puede sufrir reacciones de sustitución para unirse con diferentes radionucleidos
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes en condiciones suaves.
Reducción: Ditiotreitol (DTT) u otros agentes reductores.
Sustitución: Radionucleidos como el galio-68 o el lutecio-177 en condiciones controladas
Principales productos formados
Oxidación: Formación de puentes disulfuro estables.
Reducción: Formación de grupos tiol libres.
Sustitución: Formación de complejos de edotreotide radiactivos
Comparación Con Compuestos Similares
Edotreotide se compara con otros análogos de la somatostatina como:
DOTA-octreotate (DOTATATE): Similar a edotreotide, pero con diferentes afinidades de unión a los subtipos de receptores de somatostatina.
Octreotide: El compuesto original del que se deriva edotreotide, utilizado principalmente para fines terapéuticos.
Lanreotide: Otro análogo de la somatostatina con propiedades farmacocinéticas distintas
Singularidad
La singularidad de Edotreotide radica en su capacidad de ser conjugado con varios radionucleidos, lo que lo hace versátil para aplicaciones tanto diagnósticas como terapéuticas. Su alta afinidad por el receptor de somatostatina tipo 2 también mejora su efectividad al dirigirse a los tumores neuroendocrinos .
Propiedades
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40-,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHKDBRREKOZEW-AAXZNHDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CO)[C@@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H92N14O18S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021591 | |
| Record name | Edotreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204318-14-9 | |
| Record name | Edotreotide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204318149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Edotreotide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701021591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDOTREOTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U194AS08HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of DOTATOC?
A1: DOTATOC primarily targets somatostatin receptors (SSTRs), particularly the subtype 2 (SSTR2), which are overexpressed in many NETs. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c]
Q2: How does DOTATOC binding to SSTRs affect tumor cells?
A2: Binding of DOTATOC to SSTRs triggers a cascade of intracellular signaling events, leading to inhibition of tumor cell proliferation, hormone secretion, and angiogenesis. [] [https://www.semanticscholar.org/paper/aacdfeebea6098a6c3f0502f31f5290545f7dd97]
Q3: Are there differences in the downstream effects of DOTATOC when labeled with different radionuclides?
A3: Yes, DOTATOC labeled with high-LET alpha emitters like Bismuth-213 (213Bi) exhibits greater therapeutic efficacy than DOTATOC labeled with low-LET beta emitters like Lutetium-177 (177Lu) due to increased DNA double-strand break induction and higher relative biological effectiveness (RBE). [] [https://www.semanticscholar.org/paper/62cb9fd88cff53dc18e65d624c93dbdfea2e6134], [] [https://www.semanticscholar.org/paper/436cbbfd5ddb8acb5945bfe19a1f261579f23823]
Q4: What is the molecular formula and weight of DOTATOC?
A4: The molecular formula of DOTATOC is C57H83N13O14S2, and its molecular weight is 1202.46 g/mol.
Q5: Is there spectroscopic data available for DOTATOC?
A5: While spectroscopic data like NMR and mass spectrometry are essential for characterizing DOTATOC, specific information is not detailed in the provided research papers.
Q6: How stable is DOTATOC in serum?
A6: Studies show that DOTATOC labeled with 213Bi exhibits high stability in rat serum, retaining over 95% radiochemical purity after 24 hours of incubation. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c]
Q7: Are there any specific conditions that affect DOTATOC stability?
A7: Further research is needed to thoroughly investigate the influence of various conditions, such as temperature, pH, and presence of metal ions, on the stability of DOTATOC.
Q8: Does DOTATOC have any catalytic properties?
A8: DOTATOC is not known to possess any catalytic properties. It functions as a receptor-binding molecule, and its primary applications lie in imaging and targeted therapy.
Q9: Have computational methods been applied to study DOTATOC?
A9: While computational chemistry and modeling could provide valuable insights into the structure-activity relationship of DOTATOC and its interactions with SSTRs, the provided research papers do not focus on these aspects.
Q10: How do structural modifications of DOTATOC affect its activity and selectivity?
A10: Research suggests that modifications to the chelator moiety of DOTATOC can significantly impact its SSTR binding affinity and selectivity. For example, the cobalt (II) complex of DOTATOC, [(57)Co(dotatoc)], exhibits a higher affinity for SSTR2 compared to the Gallium (III) complex, [(67)Ga(dotatoc)]. [] [https://www.semanticscholar.org/paper/0b6829d5ff3ea232eda0849939ec83611a06e773]
Q11: What are the current formulation strategies to improve DOTATOC stability and bioavailability?
A11: The development of a ready-to-use formulation of 68Ga-DOTATOC (SomaKit TOC) has significantly improved its clinical implementation. This formulation allows for simplified and robust preparation, improving its accessibility and reducing the chances of errors during synthesis. [] [https://www.semanticscholar.org/paper/02218060a6b3d72194ad2f7a63ef4f71d48ef50a]
Q12: How are SHE regulations addressed in the production and use of DOTATOC?
A12: The production and clinical use of DOTATOC are strictly regulated to ensure safety and efficacy. The European Medicines Agency (EMA) approval of SomaKit TOC demonstrates its compliance with SHE regulations and its suitability for routine clinical practice. [] [https://www.semanticscholar.org/paper/02218060a6b3d72194ad2f7a63ef4f71d48ef50a]
Q13: What is the typical biodistribution of DOTATOC after administration?
A13: After intravenous injection, DOTATOC rapidly distributes to SSTR-expressing organs and tissues, with high uptake observed in the liver, kidneys, spleen, and pituitary gland. Tumor uptake is dependent on SSTR expression levels. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c], [] [https://www.semanticscholar.org/paper/2fb08a4c0c55e232ce67d290d2b89a79a48198f6]
Q14: How is DOTATOC eliminated from the body?
A14: Unbound DOTATOC is primarily eliminated through renal excretion, contributing to the relatively low radiation exposure to non-target organs. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c]
Q15: Does the route of administration affect DOTATOC uptake in tumors?
A15: Research indicates that selective intra-arterial administration of DOTATOC leads to significantly higher tumor uptake compared to intravenous injection, particularly in liver metastases. This finding suggests potential for regionally intensified radiopeptide therapy. [] [https://www.semanticscholar.org/paper/3877afbfb68fa4b3eb9a894a017914d7871be469]
Q16: What in vitro models have been used to study DOTATOC?
A16: Cell lines expressing SSTRs, such as the rat pancreatic tumor cell line AR42J and human embryonic kidney (HEK-293) cells transfected with the SSTR2 gene, have been used extensively to investigate the antiproliferative effects of DOTATOC. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c], [] [https://www.semanticscholar.org/paper/62cb9fd88cff53dc18e65d624c93dbdfea2e6134]
Q17: What in vivo models have been used to study DOTATOC?
A17: Rodent models bearing SSTR-expressing tumors have been instrumental in evaluating the biodistribution, therapeutic efficacy, and safety of DOTATOC labeled with various radionuclides. These models have provided valuable preclinical data for translating DOTATOC into clinical applications. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c], [] [https://www.semanticscholar.org/paper/40e08f82cf8f2cd5fa331bcd95bee210b905231b]
Q18: Has DOTATOC been evaluated in clinical trials?
A18: Yes, DOTATOC has been extensively studied in clinical trials, demonstrating promising efficacy and acceptable safety profiles in the treatment of various neuroendocrine tumors. [] [https://www.semanticscholar.org/paper/a266144f8012a7ecb4ab5de345e17cb45435354b], [] [https://www.semanticscholar.org/paper/27d9523617fb69ac44b7c19c62a2bc7f13723a65]
Q19: Are there any clinical trials exploring DOTATOC in combination with other therapies?
A19: Ongoing research is investigating the potential of combining DOTATOC with other treatment modalities, such as oncolytic virotherapy, to enhance therapeutic efficacy and overcome resistance mechanisms. [] [https://www.semanticscholar.org/paper/aacdfeebea6098a6c3f0502f31f5290545f7dd97], [] [https://www.semanticscholar.org/paper/11a2215b151eafcb80cf40f96acb37786ae6dbfc], [] [https://www.semanticscholar.org/paper/4eae2b27f56687e4fc959fcf26eb28854eccd713]
Q20: Are there any known mechanisms of resistance to DOTATOC therapy?
A20: While DOTATOC has shown promising results in the treatment of NETs, some patients experience disease relapse or primary resistance. Loss of SSTR expression or mutations in the receptor can contribute to treatment resistance. [] [https://www.semanticscholar.org/paper/a266144f8012a7ecb4ab5de345e17cb45435354b]
Q21: Is there evidence of cross-resistance between DOTATOC and other somatostatin analogues?
A21: Cross-resistance between DOTATOC and other somatostatin analogues, such as Octreotide, has been observed in some cases. This phenomenon highlights the need for careful patient selection and alternative treatment strategies for non-responders. [] [https://www.semanticscholar.org/paper/a266144f8012a7ecb4ab5de345e17cb45435354b], [] [https://www.semanticscholar.org/paper/40e08f82cf8f2cd5fa331bcd95bee210b905231b]
Q22: Are there any biomarkers for predicting the response to DOTATOC therapy?
A22: Research suggests that pre-therapeutic tumor uptake of 68Ga-DOTATOC, as measured by SUVmean on PET/CT, can predict response to 90Y-DOTATOC therapy. Patients with higher SUVmean values tend to have better overall survival. [] [https://www.semanticscholar.org/paper/7bbf3de52fc48472ee33eadc20c95a261f19a06b]
Q23: Can DOTATOC PET/CT be used to monitor treatment response?
A23: Yes, 68Ga-DOTATOC PET/CT plays a crucial role in monitoring response to DOTATOC therapy. Changes in tumor uptake, size, and metabolic activity can be assessed to determine treatment efficacy and guide clinical decisions. [] [https://www.semanticscholar.org/paper/27d9523617fb69ac44b7c19c62a2bc7f13723a65], [] [https://www.semanticscholar.org/paper/7bbf3de52fc48472ee33eadc20c95a261f19a06b]
Q24: What analytical methods are used to characterize and quantify DOTATOC?
A24: High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and gamma counting are commonly employed to determine the radiochemical purity and specific activity of DOTATOC preparations. [] [https://www.semanticscholar.org/paper/575447a48c2e2737f6df202c71fc796878552d4c]
Q25: What imaging techniques are used to visualize DOTATOC distribution in vivo?
A25: Positron emission tomography (PET) combined with computed tomography (CT) is the primary imaging modality for visualizing the biodistribution of DOTATOC labeled with positron-emitting radionuclides like 68Ga. Single-photon emission computed tomography (SPECT) is also used with radionuclides like 111In and 90Y. [] [https://www.semanticscholar.org/paper/27d9523617fb69ac44b7c19c62a2bc7f13723a65], [] [https://www.semanticscholar.org/paper/75e9d7954dfdea2c132637c1e24342eedbde7ec3]
Q26: How is DOTATOC uptake quantified in PET/CT imaging?
A26: Standardized uptake values (SUVs), particularly SUVmax and SUVmean, are commonly used to quantify DOTATOC uptake in tumor lesions and other tissues. These values provide semi-quantitative measures of tracer accumulation and are used for diagnosis, staging, and response assessment. [] [https://www.semanticscholar.org/paper/27d9523617fb69ac44b7c19c62a2bc7f13723a65], [] [https://www.semanticscholar.org/paper/7bbf3de52fc48472ee33eadc20c95a261f19a06b]
Q27: What is the role of radiomics in analyzing DOTATOC PET/CT images?
A27: Radiomics involves extracting quantitative features from medical images, offering a deeper analysis of tumor heterogeneity and potential for predicting treatment response. Studies exploring radiomics features from 68Ga-DOTATOC PET/CT images have shown promising results in identifying aggressive PanNENs and predicting patient outcomes. [] [https://www.semanticscholar.org/paper/9ee4fe3a482d3c8fdd416bd2c2409a83ccd6f140]
Q28: Are there any alternative radiopharmaceuticals for targeting SSTRs?
A28: DOTATATE, another SSTR analogue, is also commonly used in PET/CT imaging and therapy of NETs. While DOTATATE exhibits a higher affinity for SSTR2 compared to DOTATOC, both agents have demonstrated comparable diagnostic accuracy in clinical studies. [] [https://www.semanticscholar.org/paper/a2676f27ed1ac9ad757dd6cebaca8addc3da97d8]
Q29: How does DOTATOC compare to other imaging modalities for NETs?
A29: DOTATOC PET/CT demonstrates superior sensitivity and specificity for detecting and staging NETs compared to conventional imaging techniques such as CT and MRI. This advantage is particularly evident in detecting small metastatic lesions and identifying the primary tumor site. [] [https://www.semanticscholar.org/paper/1e0111936adaf904db451a7f8c306c6cda25eacd]
Q30: What research tools and resources are essential for studying DOTATOC?
A30: Access to cyclotrons for radionuclide production, radiochemistry facilities for radiolabeling, preclinical imaging platforms (e.g., small-animal PET/CT), and robust analytical techniques are crucial for advancing DOTATOC research. Collaboration between nuclear medicine specialists, radiochemists, oncologists, and imaging scientists is essential for successful translation of DOTATOC from bench to bedside.
Q31: What are the key milestones in the development and clinical application of DOTATOC?
A31: The discovery of somatostatin receptors and the development of stable somatostatin analogues paved the way for targeted imaging and therapy of NETs. The introduction of DOTATOC labeled with various radionuclides has significantly improved the diagnosis and treatment of these tumors. The EMA approval of the ready-to-use formulation, SomaKit TOC, represents a significant milestone in the clinical implementation of DOTATOC. [] [https://www.semanticscholar.org/paper/02218060a6b3d72194ad2f7a63ef4f71d48ef50a]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


